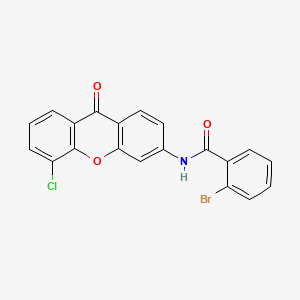

2-bromo-N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide

CAS No.:

Cat. No.: VC16400542

Molecular Formula: C20H11BrClNO3

Molecular Weight: 428.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H11BrClNO3 |

|---|---|

| Molecular Weight | 428.7 g/mol |

| IUPAC Name | 2-bromo-N-(5-chloro-9-oxoxanthen-3-yl)benzamide |

| Standard InChI | InChI=1S/C20H11BrClNO3/c21-15-6-2-1-4-12(15)20(25)23-11-8-9-13-17(10-11)26-19-14(18(13)24)5-3-7-16(19)22/h1-10H,(H,23,25) |

| Standard InChI Key | ZCBXKUAXGTUTIJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl)Br |

Introduction

2-Bromo-N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide is a synthetic organic compound belonging to the benzamide class. It features a bromine atom, a chloro substituent, and a xanthenone moiety, contributing to its potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry and drug development, particularly due to its structural complexity and reactivity patterns.

Synthesis Methods:

-

The synthesis of 2-bromo-N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide can be approached through various synthetic routes, requiring specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity.

Chemical Reactions:

-

Understanding reaction conditions (temperature, solvent, catalysts) is crucial for optimizing transformations involving this compound.

-

It may participate in reactions that exploit its halogen substituents for further chemical synthesis or biological activity studies.

Mechanism of Action:

-

The mechanism of action may involve interactions with biological targets such as enzymes or receptors. The presence of halogen atoms can enhance lipophilicity and influence binding affinity in biological systems.

Potential Applications:

-

Research into similar benzamide derivatives suggests potential anti-inflammatory or anticancer properties through modulation of signaling pathways involving protein kinases or G protein-coupled receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume